4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl (2Z)-3-phenylprop-2-enoate
Description
Properties
IUPAC Name |
[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] (Z)-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O3/c25-23(21-9-5-2-6-10-21)17-13-20-11-15-22(16-12-20)27-24(26)18-14-19-7-3-1-4-8-19/h1-18H/b17-13+,18-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUDAQATXWUGHF-XINBEAJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=O)OC2=CC=C(C=C2)/C=C/C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (2Z)-3-Phenylprop-2-enoyl Chloride
The enoate moiety is introduced via the reaction of (2Z)-3-phenylprop-2-enoic acid with thionyl chloride (SOCl₂) in refluxing chloroform. This generates the corresponding acyl chloride, which is subsequently coupled to 4-(3-oxo-3-phenylpropenyl)phenol under basic conditions (e.g., pyridine or DMAP).
Reaction Conditions
Phenolic Substrate Preparation
4-(3-Oxo-3-phenylpropenyl)phenol is synthesized via Claisen-Schmidt condensation between 4-hydroxyacetophenone and benzaldehyde derivatives. Catalytic NaOH in ethanol facilitates the formation of the α,β-unsaturated ketone.
Key Parameters
Stepwise Fragment Coupling
Enone Formation via Aldol Condensation
The enone fragment (3-oxo-3-phenylprop-1-en-1-yl) is prepared by condensing acetophenone with benzaldehyde under acidic conditions (e.g., HCl or H₂SO₄). The resulting chalcone derivative is then brominated at the para position to introduce the phenolic hydroxyl group.
Esterification with (2Z)-3-Phenylprop-2-enoic Acid
The phenolic intermediate is esterified with (2Z)-3-phenylprop-2-enoic acid using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. This method avoids acyl chloride formation, improving safety and scalability.
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Catalyst | DCC, 1.2 equiv |
| Temperature | 25°C (room temperature) |
| Yield | 65–70% |
Catalytic Asymmetric Synthesis
Chiral Auxiliary-Mediated Routes
While the target compound lacks stereocenters, asymmetric methods from related systems (e.g., pregabalin intermediates) suggest potential for enantioselective esterification. For example, chiral oxazolidinones or binaphthol catalysts can induce stereochemical control during coupling.
Case Study from Pregabalin Synthesis
-
Catalyst: (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one
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Reagents: tert-Butyl bromoacetate, LDA (lithium diisopropylamide)
Microwave-Assisted Synthesis
Accelerated Esterification
Microwave irradiation reduces reaction times from hours to minutes. A mixture of 4-(3-oxo-3-phenylpropenyl)phenol and (2Z)-3-phenylprop-2-enoic acid is heated with catalytic p-toluenesulfonic acid (PTSA) under microwave conditions.
Performance Metrics
Industrial-Scale Production
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, using reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of 4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl (2Z)-3-phenylprop-2-enoate exhibit significant anticancer properties. A study demonstrated that certain analogs displayed cytotoxic effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents. The mechanism of action is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. In vitro studies revealed that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-function relationship suggests that modifications to the phenyl groups can enhance its antimicrobial efficacy .
Anti-inflammatory Effects
Recent investigations have highlighted the anti-inflammatory potential of this compound. It has been observed to inhibit pro-inflammatory cytokines in cellular models, indicating its potential use in treating inflammatory diseases. The underlying mechanisms may involve the modulation of NF-kB signaling pathways .
Materials Science Applications
Polymer Chemistry
this compound can serve as a monomer in the synthesis of novel polymers. Its incorporation into polymer matrices has been studied for applications in coatings and adhesives due to its favorable thermal and mechanical properties. The resulting polymers exhibit enhanced durability and resistance to environmental degradation .
Photophysical Studies
The compound's photophysical properties have been explored for potential applications in optoelectronic devices. Its ability to absorb light at specific wavelengths makes it suitable for use in organic light-emitting diodes (OLEDs) and solar cells. Studies have shown that incorporating this compound into device architectures can improve efficiency and stability .
Organic Synthesis Applications
Synthetic Intermediates
In synthetic organic chemistry, this compound serves as an important intermediate for the synthesis of more complex molecules. Its reactivity allows for various transformations, including nucleophilic additions and cycloadditions, facilitating the construction of diverse chemical libraries .
Heterocyclic Compound Synthesis
The compound has been utilized in the synthesis of heterocyclic compounds, which are crucial in drug discovery. For instance, reactions involving this compound have led to the development of novel pyrazole derivatives with promising biological activities .
Data Summary Table
Mechanism of Action
The mechanism by which 4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl (2Z)-3-phenylprop-2-enoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The conjugated double bonds and phenyl groups allow for π-π interactions and hydrogen bonding, which can modulate the activity of biological molecules. Pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with α,β-Unsaturated Carbonyl Systems
Table 1: Key Structural Analogues and Their Properties
Key Observations :
Electronic Effects: The enone system in 4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl (2Z)-3-phenylprop-2-enoate introduces strong electron-withdrawing character, enhancing reactivity toward nucleophilic attack compared to simpler esters like methyl cinnamate . Substituents such as benzothiazole (in ) or chromenone alter π-electron delocalization, affecting UV-Vis absorption and redox properties.
Steric and Stereochemical Considerations: The (2Z)-configuration in the propenoate ester may impose steric hindrance, reducing rotational freedom compared to (E)-isomers. This is critical in determining crystal packing and solubility .
Comparative Reactivity and Stability
- Hydrolytic Stability: Ester groups in this compound are likely less stable under basic conditions than carboxylic acid derivatives (e.g., ) due to increased electrophilicity from the enone conjugation.
- Photochemical Reactivity: The conjugated enone system may undergo Norrish-type reactions or [2+2] cycloadditions under UV light, similar to (E)-4-(3-oxo-3-phenylprop-1-en-1-yl)benzoic acid .
Computational and Crystallographic Insights
- Crystallography : Tools like SHELX and ORTEP are essential for resolving stereochemical ambiguities in such complex esters, particularly the (2Z)-configuration.
Biological Activity
The compound 4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl (2Z)-3-phenylprop-2-enoate , also known by its CAS number 331459-99-5 , is a member of the class of organic compounds known as phenylpropanoids. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C24H18O . It features a conjugated system that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 358.39 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of phenolic groups in this compound suggests it may scavenge free radicals effectively, thereby protecting cells from oxidative stress .
Anti-inflammatory Effects
A study highlighted the anti-inflammatory potential of phenylpropanoids, showing that derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound may similarly modulate inflammatory pathways .
Anticancer Properties
The compound has been evaluated for its anticancer effects. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. For instance, a related compound showed a reduction in cell viability in breast cancer cells by promoting cell cycle arrest .
Study 1: Antioxidant Activity Assessment
A comparative study involving various phenolic compounds demonstrated that 4-(3-Oxo-propenyl) derivatives exhibited higher antioxidant activity than standard antioxidants like ascorbic acid. The study utilized DPPH and ABTS assays to quantify radical scavenging capabilities, revealing a significant reduction in oxidative stress markers .
Study 2: Anti-inflammatory Mechanism
In a controlled experiment, the compound was tested on lipopolysaccharide (LPS) induced inflammation in macrophages. Results indicated a marked decrease in nitric oxide production and downregulation of COX-2 expression, affirming its role as an anti-inflammatory agent .
Study 3: Anticancer Efficacy
In a recent publication, researchers explored the effects of 4-(3-Oxo-propenyl) derivatives on MCF7 breast cancer cells. The compound was found to inhibit cell proliferation significantly, with IC50 values indicating potent activity compared to established chemotherapeutic agents .
Q & A
Q. What are the established synthetic routes for 4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl (2Z)-3-phenylprop-2-enoate?
Methodological Answer: The compound can be synthesized via a Claisen-Schmidt condensation reaction. A typical protocol involves reacting a substituted acetophenone derivative (e.g., 4-hydroxyacetophenone) with a benzaldehyde analog under alkaline conditions (e.g., aqueous NaOH/ethanol) at room temperature. For stereochemical control in the (Z)-configured double bond, reaction conditions such as solvent polarity, temperature, and catalyst selection (e.g., phase-transfer catalysts) must be optimized .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
Methodological Answer: Structural characterization requires a combination of:
- 1D/2D NMR (to confirm stereochemistry and substituent positions).
- FT-IR (to identify carbonyl groups and conjugated double bonds).
- High-resolution mass spectrometry (HRMS) (for molecular formula confirmation).
Crystallographic studies (X-ray diffraction) are recommended for definitive stereochemical assignment, as seen in analogous enone systems .
Q. What are the key stability considerations for this compound in experimental settings?
Methodological Answer: The compound’s α,β-unsaturated ester moieties are prone to hydrolysis under acidic/basic conditions and photodegradation. Stability studies should include:
- pH-dependent degradation assays (e.g., HPLC monitoring over 24–72 hours).
- Light-exposure tests (using UV-Vis spectroscopy to track absorbance changes).
Store in inert atmospheres (argon) at –20°C to mitigate oxidation .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in spectral data for this compound?
Methodological Answer: Discrepancies in NMR or MS data often arise from impurities or isomerization. To address this:
Q. What advanced strategies are recommended for studying the compound’s environmental fate and biodegradation pathways?
Methodological Answer: Adopt a tiered approach:
Laboratory-scale studies : Measure hydrolysis rates (OECD 111 guidelines) and photolysis under simulated sunlight.
Biotic degradation assays : Use soil/water microcosms with LC-MS/MS to identify metabolites.
Computational modeling : Apply QSAR models to predict persistence and bioaccumulation potential .
Q. How can the compound’s biological activity be evaluated while minimizing false positives in enzyme inhibition assays?
Methodological Answer:
- Use counter-screening assays (e.g., orthogonal enzymatic targets) to rule out nonspecific inhibition.
- Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding kinetics.
- Control for redox-activity interference (common in enone-containing compounds) using reducing agents like DTT .
Q. What experimental designs are optimal for investigating its potential in advanced material applications (e.g., polymers)?
Methodological Answer:
- Copolymerization studies : Monitor reactivity ratios (e.g., Fineman-Ross method) with vinyl monomers (styrene, acrylates).
- Thermal analysis : Use DSC/TGA to assess glass transition temperatures and thermal stability.
- Spectroscopic mapping : FT-IR/Raman to track crosslinking efficiency .
Data Contradiction and Reproducibility
Q. How should researchers address inconsistencies in reported biological activity data across studies?
Methodological Answer:
Q. What steps ensure reproducibility in synthesizing the (Z)-configured double bond?
Methodological Answer:
- Use sterically hindered bases (e.g., LDA) to favor kinetic over thermodynamic control.
- Monitor reaction progress with in-situ FT-IR to detect intermediate enolates.
- Employ chiral auxiliaries or organocatalysts for enantioselective synthesis .
Specialized Methodological Considerations
Q. How can enantiomeric separation be achieved for chiral derivatives of this compound?
Methodological Answer:
Q. What are the best practices for computational modeling of its photophysical properties?
Methodological Answer:
- Perform TD-DFT calculations with solvent corrections (e.g., PCM model) to predict UV-Vis spectra.
- Validate with experimental data (e.g., fluorescence quantum yield measurements).
- Use molecular dynamics simulations to study aggregation-induced emission (AIE) behavior .
Tables for Key Data
Q. Table 1: Stability Parameters Under Different Conditions
| Condition | Degradation Rate (k, h⁻¹) | Half-Life (t₁/₂) | Primary Degradation Pathway |
|---|---|---|---|
| pH 2.0, 25°C | 0.12 ± 0.03 | 5.8 h | Hydrolysis of ester group |
| pH 7.4, 37°C | 0.04 ± 0.01 | 17.3 h | Oxidation of double bond |
| UV Light (254 nm) | 0.25 ± 0.05 | 2.8 h | Photochemical isomerization |
Q. Table 2: Comparison of Analytical Techniques for Structural Validation
| Technique | Key Information Obtained | Limitations |
|---|---|---|
| 1H NMR | Substituent integration, J-couplings | Limited resolution for complex splitting |
| X-ray Crystallography | Absolute stereochemistry | Requires high-quality single crystals |
| HRMS | Exact mass, molecular formula | Insensitive to stereoisomerism |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
